molecular formula C20H17N5O3 B2971556 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1251621-09-6

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2971556
M. Wt: 375.388
InChI Key: DLGDFKOSJRVPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Typically, [1,2,4]triazolo[4,3-a]pyrazine derivatives can undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to "2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide" have been synthesized and evaluated for their biological activities. For example, the synthesis and antimicrobial assessment of various heterocycles incorporating a thiadiazole moiety against certain pests highlight the methodological advancements and the potential insecticidal properties of such compounds (Fadda et al., 2017). Another study focuses on the synthesis of antipyrine-based heterocycles, demonstrating anticancer and antimicrobial activities, indicative of the therapeutic potential of these compounds (Riyadh et al., 2013).

Pharmacological Applications

Research into the pharmacological applications of heterocyclic compounds similar to the one has identified potential uses in treating various diseases. For instance, antioxidant-conjugated triazolopyrazine derivatives have been found to be highly potent and selective human A2A adenosine receptor antagonists, showing protective efficacy in neuropathic pain (Falsini et al., 2019). This suggests that modifications of the core triazolopyrazine structure can lead to compounds with significant therapeutic potential.

Chemical Properties and Functionalization

The chemical properties and potential for functionalization of these compounds allow for a wide range of applications in medicinal chemistry. Studies have explored the synthesis of pyrazole and pyrazoline derivatives, assessing their antibacterial and antifungal activities, which supports the role of such compounds in developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-9-15(10-8-14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGDFKOSJRVPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide

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